2-Hydroxycaproate

描述

Contextualization within Hydroxy Fatty Acid Metabolism

2-Hydroxycaproate is classified as a medium-chain hydroxy fatty acid. hmdb.ca Hydroxy fatty acids are a class of fatty acids characterized by the presence of one or more hydroxyl groups along their aliphatic chain. The position of this hydroxyl group is a key determinant of their metabolic fate and biological function.

The metabolism of this compound is intricately linked to the broader pathways of fatty acid oxidation. Specifically, it can be acted upon by oxidoreductases, which are enzymes that catalyze the transfer of electrons. uniprot.org For instance, certain oxidases can catalyze the oxidation of 2-hydroxyhexanoate to 2-oxohexanoate (B1239944), producing hydrogen peroxide as a byproduct. uniprot.orguniprot.org This reaction is a step in the catabolic pathway of the fatty acid. uniprot.org

The metabolism of hydroxy fatty acids can occur via different routes, including alpha-oxidation and omega-oxidation. Alpha-oxidation involves the removal of one carbon atom from the carboxyl end of the fatty acid, and it is particularly relevant for branched-chain fatty acids. The degradation of 2-hydroxylated straight-chain fatty acids has been shown to proceed through a peroxisomal alpha-oxidation pathway. nih.gov This process involves the activation of the 2-hydroxy fatty acid to its acyl-CoA ester, followed by cleavage to yield formyl-CoA and an aldehyde with one less carbon atom. nih.gov

Omega-oxidation, on the other hand, involves the oxidation of the terminal methyl group of the fatty acid. While research on the direct omega-oxidation of this compound is specific, studies on related compounds like 6-hydroxyhexanoate (B1236181) in bacteria have shown its susceptibility to both beta- and omega-oxidation. asm.org

Stereoisomeric Considerations in Metabolic Pathways of Hydroxyacids

The presence of a chiral center at the second carbon of this compound means it exists as two distinct stereoisomers: (R)-2-hydroxycaproate and (S)-2-hydroxycaproate. This stereochemistry is of paramount importance in metabolic pathways, as enzymes are typically stereospecific, meaning they will only recognize and act upon one of the two enantiomers.

For example, peroxisomal (S)-2-hydroxyacid oxidase specifically catalyzes the oxidation of (2S)-2-hydroxycarboxylates. uniprot.org This enzyme shows activity with 2-hydroxyhexanoate, indicating a preference for the (S)-stereoisomer in this particular metabolic reaction. uniprot.org Conversely, other enzymes may exhibit specificity for the (R)-enantiomer. The differential metabolism of stereoisomers is a common theme in biochemistry, as seen with other hydroxy acids like 2-hydroxyglutarate, where the D- and L-isomers have distinct metabolic pathways and cellular effects. nih.govresearchgate.net

The stereospecificity of enzymes ensures the precise control of metabolic fluxes and prevents the accumulation of non-metabolizable intermediates. The study of how each stereoisomer of this compound is synthesized, transported, and degraded is crucial for a complete understanding of its biological role.

Detailed Research Findings

The following table summarizes key biochemical data related to this compound and its metabolic context.

| Property | Value/Description | Source |

| Synonyms | 2-Hydroxyhexanoic acid, α-hydroxycaproate | ebi.ac.uk |

| Molecular Formula | C6H12O3 | ebi.ac.uk |

| Metabolic Role | Animal metabolite | hmdb.caebi.ac.uk |

| Metabolic Pathway | Fatty Acid Metabolism | hmdb.cafoodb.ca |

| Enzymatic Reaction | 2-hydroxyhexanoate + O2 → 2-oxohexanoate + H2O2 | uniprot.orguniprot.org |

| Enzyme Class | Oxidoreductase | uniprot.org |

| Stereospecificity | Peroxisomal (S)-2-hydroxyacid oxidase acts on the (S)-isomer. | uniprot.org |

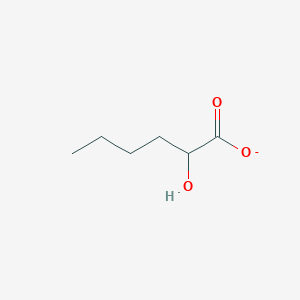

Structure

3D Structure

属性

分子式 |

C6H11O3- |

|---|---|

分子量 |

131.15 g/mol |

IUPAC 名称 |

2-hydroxyhexanoate |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1 |

InChI 键 |

NYHNVHGFPZAZGA-UHFFFAOYSA-M |

SMILES |

CCCCC(C(=O)[O-])O |

规范 SMILES |

CCCCC(C(=O)[O-])O |

同义词 |

2-hydroxycaproate 2-Hydroxyhexanoate 2-Hydroxyhexanoic acid |

产品来源 |

United States |

Biosynthesis Pathways and Precursors of 2 Hydroxycaproate

Endogenous Biosynthetic Routes in Biological Systems

The formation of 2-hydroxycaproate within organisms primarily stems from the metabolism of fatty acids and the interconversion of alpha-keto acids. These pathways underscore the compound's connection to lipid and amino acid metabolism.

Derivation from Hexanoic Acid and Related Fatty Acid Metabolism

The most direct precursor to this compound is hexanoic acid (also known as caproic acid). hmdb.ca this compound is essentially hexanoic acid with a hydroxyl group attached to the alpha-carbon (the second carbon atom). This structural relationship points to its origin within fatty acid metabolism. hmdb.cafoodb.ca The process involves the regioselective α-hydroxylation of hexanoic acid. researchgate.netrsc.org This conversion is a critical step, transforming a standard medium-chain fatty acid into its hydroxylated counterpart.

The metabolism of fatty acids is a fundamental cellular process for energy production and the synthesis of structural components. foodb.ca The appearance of this compound indicates a specific diversion from the main fatty acid oxidation pathway, suggesting specialized enzymatic activity.

Interconversion within Alpha-Keto Acid Metabolism

This compound is also classified as a branched-chain alpha-keto acid. torvergata.it Alpha-keto acids are central intermediates in the metabolism of amino acids and carbohydrates. genome.jp For instance, the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine produces various alpha-keto acids. torvergata.it

The biosynthesis of this compound can occur through the reduction of its corresponding alpha-keto acid, 2-oxocaproate . This interconversion is a reversible reaction catalyzed by specific dehydrogenases. This link to alpha-keto acid metabolism suggests that fluctuations in amino acid breakdown or other pathways that generate 2-oxocaproate could influence the cellular levels of this compound.

Enzymatic Catalysis in this compound Synthesis

The synthesis of this compound is not a spontaneous event but is catalyzed by specific enzymes that ensure the correct placement of the hydroxyl group. These enzymes often require cofactors to perform their catalytic function.

Specific Enzyme Families and Activities Involved in Alpha-Hydroxylation

The primary enzymatic reaction for the formation of this compound from hexanoic acid is alpha-hydroxylation. This reaction is predominantly catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily . d-nb.info Specifically, bacterial peroxygenases from the CYP152 family have demonstrated the ability to stereoselectively hydroxylate medium-chain fatty acids like hexanoic acid at the alpha-position. rsc.orgrsc.org

For example, the enzyme P450Exα has shown high regioselectivity for the α-hydroxylation of caproic acid. rsc.org Another enzyme, P450Spα, also preferentially hydroxylates C6 fatty acids at the alpha-position, producing the (S)-enantiomer of this compound. rsc.orgrsc.org

Furthermore, 2-hydroxy acid dehydrogenases (2HBDH) are involved in the interconversion between this compound and 2-oxocaproate. researchgate.net These enzymes can work in both directions, either reducing the keto acid to the hydroxy acid or oxidizing the hydroxy acid to the keto acid, depending on the cellular redox state and substrate availability. Lactate (B86563) dehydrogenase (LDH) has also been implicated in the conversion of alpha-ketobutyrate to 2-hydroxybutyrate, a related alpha-hydroxy acid, suggesting a potential role for similar dehydrogenases in the metabolism of this compound. researchgate.net

Cofactor Involvement in Biosynthetic Reactions

Enzymatic reactions, including the synthesis of this compound, are often dependent on non-protein molecules called cofactors. wikilectures.eu For the cytochrome P450-mediated hydroxylation of hexanoic acid, hydrogen peroxide (H₂O₂) can act as the oxidant, allowing the P450 enzyme to function as a peroxygenase. rsc.orgd-nb.info This "peroxygenase shunt" pathway is a shortcut that bypasses the need for more complex electron transport chains. d-nb.info

In the case of dehydrogenase-catalyzed reactions, nicotinamide (B372718) adenine (B156593) dinucleotide cofactors, NAD⁺/NADH or NADP⁺/NADPH , are crucial. jmb.or.krresearchgate.net For the reduction of 2-oxocaproate to this compound, NADPH or NADH provides the reducing equivalents (hydride ions). researchgate.net Conversely, for the oxidation of this compound, NAD⁺ or NADP⁺ acts as the electron acceptor. The ratio of the oxidized to reduced forms of these cofactors within the cell can influence the direction of the reaction.

| Enzyme Family | Reaction | Precursor(s) | Product | Cofactor(s) |

| Cytochrome P450 (CYP152 family) | Alpha-hydroxylation | Hexanoic Acid | This compound | H₂O₂ |

| 2-Hydroxy Acid Dehydrogenase | Reduction | 2-Oxocaproate | This compound | NADH/NADPH |

| 2-Hydroxy Acid Dehydrogenase | Oxidation | This compound | 2-Oxocaproate | NAD⁺/NADP⁺ |

Integration within Broader Metabolic Networks

The biosynthesis of this compound is not an isolated process but is integrated into the larger metabolic network of the cell. cd-genomics.com Its formation and degradation are connected to central metabolic pathways such as fatty acid metabolism, branched-chain amino acid catabolism, and the tricarboxylic acid (TCA) cycle. torvergata.itnih.gov

Alterations in BCAA metabolism, for example, can lead to changes in the levels of branched-chain alpha-keto acids, which may subsequently affect the pool of this compound. torvergata.it This interconnectedness means that the concentration of this compound can be influenced by various physiological and pathological states, including dietary intake and metabolic diseases. nih.gov The ability to track the movement of atoms through these branched pathways is crucial for understanding these complex metabolic relationships. plos.org

The study of such metabolic networks helps to elucidate how cells manage resources, respond to environmental changes, and maintain homeostasis. The presence and concentration of metabolites like this compound can serve as indicators of the state of these intricate networks. nih.gov

Connections to Lipid Metabolism Pathways

The structural classification of this compound as a medium-chain fatty acid inherently links its biosynthesis to lipid metabolism. hmdb.cafoodb.ca The primary pathways implicated in its formation are fatty acid metabolism and lipid peroxidation. hmdb.cafoodb.ca

One major route for the synthesis of medium-chain hydroxyalkanoates is through the β-oxidation of fatty acids. researchgate.net In this pathway, fatty acids are broken down to produce acetyl-CoA. Intermediates from this cycle can be diverted towards the synthesis of compounds like this compound. Another potential formation route is lipid peroxidation, a process involving the oxidative degradation of lipids. hmdb.ca

Furthermore, certain microorganisms synthesize polyesters known as polyhydroxyalkanoates (PHAs), which are bioplastics. researchgate.netnih.gov The monomer units for these polymers can include hydroxyhexanoate (hydroxycaproate). researchgate.net The biosynthesis of these PHA monomers can occur via two main pathways related to lipid metabolism: the de novo synthesis of fatty acids, where building blocks are assembled into fatty acids and subsequently converted, or through intermediates of the fatty acid β-oxidation cycle. researchgate.net The enzymes central to this process are PHA synthases (PhaC), which polymerize hydroxyacyl-CoA monomers. researchgate.net Type II PhaC enzymes, in particular, show a preference for medium-chain-length monomers (C6-C14), which includes the precursor to this compound. researchgate.net

Table 1: Key Linkages of this compound to Lipid Metabolism

| Metabolic Process | Connection to this compound Formation | Key Molecules/Enzymes |

|---|---|---|

| Fatty Acid β-Oxidation | Serves as a source of precursors for this compound synthesis. researchgate.net | Acetyl-CoA, Hydroxyacyl-CoA intermediates |

| Lipid Peroxidation | A chemical reaction identified as a potential pathway for this compound formation. hmdb.cafoodb.ca | Polyunsaturated fatty acids, Reactive oxygen species |

| Polyhydroxyalkanoate (PHA) Synthesis | this compound (as hydroxyhexanoate) can be a monomer unit, derived from lipid pathways. researchgate.net | PHA Synthase (PhaC) researchgate.net |

Linkages to Carbohydrate and Amino Acid Metabolism (general 2-hydroxyacid context)

The biosynthesis of 2-hydroxyacids is closely tied to both carbohydrate and amino acid metabolism, primarily through their corresponding 2-ketoacids (also known as alpha-keto acids). ontosight.airesearchgate.net 2-hydroxyacids and 2-ketoacids are interconvertible in reversible reactions catalyzed by enzymes like 2-hydroxyacid dehydrogenases. ontosight.ainih.gov

Link to Amino Acid Metabolism A primary source of 2-ketoacids is the catabolism of amino acids. ontosight.ai Branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine are deaminated to form their respective branched-chain 2-ketoacids. torvergata.itresearchgate.net These keto-acids can then be reduced to form the corresponding 2-hydroxyacid. researchgate.net

For instance, studies on the bacterium Lactococcus lactis have identified a D-2-hydroxyacid dehydrogenase that reduces 2-ketoacids derived from leucine (2-ketoisocaproate), isoleucine, and valine into their respective D-2-hydroxyacids. researchgate.net Similarly, research has shown that Clostridium butyricum can convert various L-amino acids into the corresponding 2-hydroxy acid. nih.gov This establishes a direct biosynthetic link from amino acids to 2-hydroxyacids.

Link to Carbohydrate Metabolism The connection to carbohydrate metabolism is established through the central pathway of the Citric Acid Cycle (TCA cycle). ontosight.ai The 2-ketoacids that are precursors to or products of 2-hydroxyacids can enter the TCA cycle. ontosight.aitorvergata.it For example, after their formation, branched-chain α-keto acids can be oxidized to yield acetyl-CoA and succinyl-CoA, both of which are key intermediates in the TCA cycle and are used for energy generation. torvergata.it Conversely, intermediates from glycolysis and the TCA cycle serve as the carbon skeletons for the synthesis of many amino acids, which can, in turn, be converted into 2-ketoacids and subsequently 2-hydroxyacids. researchgate.net Therefore, the metabolism of 2-hydroxyacids is intertwined with the central energy-producing pathways of the cell. ontosight.ai

Table 2: General Metabolic Links to 2-Hydroxyacid Formation

| Metabolic Area | Precursors/Intermediates | Connecting Pathway/Reaction | Resulting Molecules |

|---|---|---|---|

| Amino Acid Metabolism | Branched-Chain Amino Acids (Leucine, Isoleucine, Valine). torvergata.itresearchgate.net | Deamination | 2-Ketoacids (e.g., 2-Ketoisocaproate). researchgate.net |

| 2-Ketoacid Reduction | 2-Ketoacids. ontosight.ai | Reduction via 2-Hydroxyacid Dehydrogenase. ontosight.airesearchgate.net | 2-Hydroxyacids. ontosight.airesearchgate.net |

| Carbohydrate Metabolism | 2-Ketoacids. torvergata.it | Oxidation via Branched-chain α-keto acid dehydrogenase. torvergata.it | Acetyl-CoA, Succinyl-CoA (for TCA Cycle). torvergata.it |

Degradation Pathways and Enzymatic Transformations of 2 Hydroxycaproate

General Principles of Hydroxy Fatty Acid Catabolism

The catabolism of hydroxy fatty acids, including 2-hydroxycaproate (also known as 2-hydroxyhexanoate), is a crucial metabolic process in various organisms. The central principle involves the conversion of the hydroxy fatty acid into a compound that can enter mainstream metabolic pathways, such as the beta-oxidation cycle or the citric acid cycle, for energy production. nih.govontosight.ai A key initial step is the oxidation of the hydroxyl group.

2-Hydroxy acids (2HA) are typically oxidized by enzymes like dehydrogenases or oxidases. bioone.org This reaction converts the alpha-hydroxyl group into a keto group, forming the corresponding alpha-keto acid (2-ketoacid or 2KA). bioone.org This conversion is often a reversible reaction, allowing for the interconversion between 2-hydroxyacids and 2-ketoacids depending on the cell's metabolic state and the equilibrium constant of the specific enzyme involved. bioone.orgontosight.ai

Once the 2-ketoacid is formed, it can be further metabolized. In many pathways, the 2-ketoacid is decarboxylated and converted into an acyl-CoA derivative, which is one carbon shorter than the original fatty acid. This acyl-CoA can then enter the beta-oxidation pathway. nih.govmgcub.ac.in Alternatively, for some fatty acids, an alpha-oxidation pathway exists, which also involves the removal of one carbon atom at a time. nih.gov In this process, a 2-hydroxy fatty acid is oxidized to a 2-keto acid, which is then oxidatively decarboxylated. The resulting fatty acid, now shortened by one carbon, can then be activated to its CoA ester and enter the beta-oxidation pathway. nih.gov

Enzymatic Conversion of 2-Hydroxyacids

The enzymatic transformation of 2-hydroxyacids is central to their catabolism. These reactions are primarily catalyzed by a class of enzymes known as 2-hydroxyacid dehydrogenases, which facilitate the interconversion between 2-hydroxyacids and 2-ketoacids. plos.orgontosight.ainih.gov

Hydroxyacid dehydrogenases are a diverse group of oxidoreductases that catalyze the reversible, stereospecific reduction of 2-keto acids to 2-hydroxyacids. plos.orgnih.gov These enzymes often exhibit broad substrate specificity, acting on a variety of 2-hydroxyacids and 2-ketoacids, including those with longer aliphatic chains. uniprot.orguniprot.org

For instance, a D-2-hydroxyacid dehydrogenase from the bacterium Lacticaseibacillus paracasei catalyzes the NADH-dependent reversible reduction of several 2-ketocarboxylic acids. uniprot.org Its substrates include not only short-chain keto acids but also longer-chain ones like 2-oxohexanoate (B1239944) (the keto-acid corresponding to this compound), 2-oxopentanoate, and 4-methyl-2-oxopentanoate (B1228126) (2-oxoisocaproate). uniprot.org Similarly, the PanE enzyme from Lactococcus lactis is a D-2-hydroxyacid dehydrogenase with high activity towards branched-chain 2-keto acids such as 2-ketoisocaproate, 2-ketomethylvalerate, and 2-ketoisovalerate. nih.gov

The activity of these dehydrogenases is dependent on coenzymes, typically NAD+/NADH or NADP+/NADPH, which act as electron acceptors or donors in the oxidation or reduction reaction, respectively. plos.orgontosight.ai The choice of coenzyme can vary between different dehydrogenases. plos.org While most lactate (B86563) dehydrogenases are strictly specific for NAD+, some hydroxyacid dehydrogenases show dual cofactor specificity or even a preference for NADPH. plos.org

Table 1: Substrate Specificity of Selected D-2-Hydroxyacid Dehydrogenases This table is interactive. Users can sort columns by clicking on the headers.

| Enzyme Source | Substrate | Km (mM) | Coenzyme | Reference |

|---|---|---|---|---|

| Lacticaseibacillus paracasei | 2-oxohexanoate | 0.11 | NADH | uniprot.org |

| Lacticaseibacillus paracasei | 2-oxopentanoate | 0.11 | NADH | uniprot.org |

| Lacticaseibacillus paracasei | 4-methyl-2-oxopentanoate | 0.06 | NADH | uniprot.org |

| Lacticaseibacillus paracasei | Phenylpyruvate | 0.15 | NADH | uniprot.org |

| Lactococcus lactis (PanE) | 2-ketoisocaproate | N/A | NADH | nih.gov |

| Lactococcus lactis (PanE) | 2-ketomethylvalerate | N/A | NADH | nih.gov |

| Lactococcus lactis (PanE) | 2-ketoisovalerate | N/A | NADH | nih.gov |

| Saccharomyces cerevisiae | L-allo-threonine | 3 | NADP+ | uniprot.org |

The key transformation in the initial catabolism of a 2-hydroxyacid like this compound is the oxidation of its alpha-hydroxyl group to a carbonyl (keto) group. bioone.org This reaction, which forms a 2-oxocarboxylate, is catalyzed by dehydrogenases or oxidases. bioone.orgebi.ac.uk

Dehydrogenases transfer a hydride ion from the hydroxyl group of the substrate to an electron acceptor coenzyme like NAD+ or NADP+. ontosight.ai The general reaction is: (2R)-2-hydroxycarboxylate + NAD(P)+ ⇌ 2-oxocarboxylate + NAD(P)H + H+ uniprot.org

Alternatively, some enzymes use quinones as electron acceptors instead of NAD(P)+. ebi.ac.uk For example, (2R)-hydroxyacid dehydrogenase (quinone) activity catalyzes the reaction: a (2R)-2-hydroxycarboxylate + a quinone ⇌ a 2-oxocarboxylate + a quinol ebi.ac.uk

This oxidative step is critical as the resulting 2-keto group activates the molecule for subsequent metabolic reactions, such as decarboxylation or cleavage of adjacent carbon-carbon bonds. rsc.org For instance, in the transformation of certain lignin (B12514952) model compounds, the oxidation of a Cα-hydroxyl group to a Cα-ketonic group is a pivotal step that activates adjacent bonds for cleavage. rsc.org The synthesis of α-hydroxy ketones often involves the oxidation of carbonyl compounds at the alpha position, a process known as α-hydroxylation, demonstrating the chemical principle of transformations at this position. researchgate.netorganic-chemistry.org

Intermediates Formed During this compound Catabolism

The degradation of this compound proceeds through a series of metabolic intermediates. The primary and most immediate intermediate is its corresponding alpha-keto acid, 2-oxocaproate (also known as 2-oxohexanoate). bioone.orguniprot.org This is formed through the dehydrogenase-catalyzed oxidation of the alpha-hydroxyl group of this compound. uniprot.org

Following the formation of 2-oxocaproate, the metabolic pathway can vary. In many microbial and mammalian systems, the subsequent steps align with fatty acid oxidation pathways. One proposed pathway for a structurally related compound, cyclohexanol, which is oxidized to 6-hydroxycaproic acid, suggests that 6-hydroxycaproic acid is further oxidized to adipic acid (hexane-1,6-dioic acid). google.comethz.ch Adipic acid is then believed to be degraded further into carbon dioxide via beta-oxidation. ethz.ch

In the context of beta-oxidation, 2-oxocaproate would likely undergo oxidative decarboxylation to form pentanoyl-CoA , which is an acyl-CoA with five carbons. This molecule can then enter the beta-oxidation spiral for further degradation. In the degradation of poly-hydroxybutyrate-co-hydroxyhexanoate, the monomers released are 3-hydroxybutyrate (B1226725) and 3-hydroxyhexanoate (B1247844) , highlighting that different hydroxy-derivatives of caproate can be metabolic intermediates depending on the initial polymer and degradation pathway. nih.gov

Table 2: Potential Intermediates in the Catabolism of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Intermediate Name | Chemical Formula | Preceding Step | Subsequent Pathway | Reference |

|---|---|---|---|---|

| 2-Oxocaproate | C6H10O3 | Oxidation of this compound | Oxidative decarboxylation | bioone.orguniprot.org |

| Adipic acid | C6H10O4 | Oxidation of 6-hydroxycaproic acid | Beta-oxidation | google.comethz.ch |

| Pentanoyl-CoA | C11H22N7O7P3S | Oxidative decarboxylation of 2-oxocaproate | Beta-oxidation | nih.gov |

Role of Microbial Systems in 2-Hydroxyacid Degradation

Microbial systems, particularly bacteria, are fundamental to the degradation of a wide array of organic compounds, including 2-hydroxyacids. scite.aicabidigitallibrary.org Several bacterial species possess the enzymatic machinery to catabolize these molecules, often as part of their amino acid or fatty acid metabolism. nih.govscite.ai

Lactic acid bacteria are a well-studied group in this regard. For example, strains of Lactococcus lactis and Lacticaseibacillus paracasei contain D-2-hydroxyacid dehydrogenases that can reduce various 2-keto acids to their corresponding D-2-hydroxyacids. nih.govuniprot.org These enzymes are crucial for regenerating NAD+ from NADH produced during other catabolic processes, such as the breakdown of amino acids. nih.gov The ability to degrade 2-hydroxyacids is not only important for the bacteria's energy metabolism but also has implications in environments like cheese, where these metabolic activities contribute to flavor development. nih.gov

Actinobacteria also play a role in the degradation of branched-chain 2-hydroxyacids. For instance, Amycolatopsis chiangmaiensis can degrade 2-hydroxyisobutyric acid by first cleaving it into acetone (B3395972) and formic acid using a specific lyase. frontiersin.org This highlights that diverse pathways for hydroxyacid degradation have evolved in the microbial world. The degradation of synthetic polymers like poly-hydroxybutyrate-co-hydroxyhexanoate (PHBH) by bacteria such as Pseudoalteromonas shioyasakiensis and Alcanivorax dieselolei further underscores the metabolic versatility of microbes. nih.gov These bacteria break down the polymer into its monomeric hydroxyacid constituents, which can then be used as carbon and energy sources. nih.govasm.org

Biological Roles and Metabolic Significance of 2 Hydroxycaproate

Role as an Endogenous Animal Metabolite

2-Hydroxycaproate, also known as 2-hydroxyhexanoic acid, is recognized as an endogenous metabolite found in animals. hmdb.caabmole.comebi.ac.uk It is classified as a hydroxy fatty acid, specifically a medium-chain fatty acid, that is structurally derived from hexanoic acid with a hydroxyl group substituted at the second carbon position. hmdb.caebi.ac.uk Its presence as a naturally occurring metabolite in animal systems underscores its participation in biological processes. ebi.ac.uk

Presence in Biological Fluids (e.g., human blood and amniotic fluid)

Scientific analysis has confirmed the presence of this compound in various human biological fluids. It has been detected and quantified in normal human blood. hmdb.cafoodb.caloinc.orgloinc.org Furthermore, studies have also reported its presence in normal amniotic fluid, the protective liquid surrounding a developing fetus. hmdb.cafoodb.caloinc.orgloinc.orguu.nl The detection of this compound in such fundamental biofluids points to its involvement in systemic and developmental metabolic activities. It has also been identified in urine. loinc.org

Function as a Metabolic Intermediate in Core Biochemical Cycles

This compound functions as an intermediate in several metabolic pathways. hmdb.cafoodb.ca It is involved in fatty acid metabolism, where it can be acted upon by enzymes such as (S)-2-hydroxyacid oxidase, which catalyzes the oxidation of 2-hydroxyacids into their corresponding 2-oxoacids. hmdb.cafoodb.cauniprot.org This conversion of 2-hydroxyhexanoate to 2-oxohexanoate (B1239944) is a key indicator of its role as a metabolic intermediary. uniprot.org Research in anaerobic microorganisms has also identified hydroxycaproate as an intermediate in a reversed oxidative tricarboxylic acid cycle (roTCA), where it participates in the fixation of CO2 into amorphous carbon. hep.com.cn While this specific cycle was observed in microbes, it highlights the compound's potential to participate in core metabolic cycles. hep.com.cn

Contributions to Energy Metabolism and Carbon Cycling

As an intermediate in fatty acid metabolism, this compound is linked to energy production, as fatty acids are a primary source of energy. hmdb.cafoodb.ca Its involvement in the TCA cycle, a central hub for energy generation, is suggested by studies where alterations in its levels correspond with changes in TCA cycle activity. altervista.orgnih.gov Furthermore, research has demonstrated a direct role for hydroxycaproate in carbon cycling within certain anaerobic microorganisms. hep.com.cn In these organisms, it acts as an intermediate in a pathway that fixes carbon dioxide into solid amorphous carbon, showcasing its contribution to fundamental biogeochemical processes. hep.com.cn

Emerging Roles in Systemic Metabolic States

Recent metabolomic studies have begun to uncover the association of this compound with specific health conditions, suggesting its potential as a biomarker.

A significant area of emerging research has linked this compound to cardiovascular outcomes in patients with established atherosclerotic disease. medscape.comnih.govsunyempire.edu A non-targeted metabolomics study compared the baseline serum profiles of atherosclerosis patients who later experienced cardiovascular death with a matched control group of patients who survived. altervista.orgnih.gov The results identified this compound as one of three metabolites that were significantly elevated in the group with cardiovascular mortality (CVM). altervista.orgnih.gov Notably, the concentration of this compound was also found to be significantly correlated with the time to death, suggesting its potential as a predictive biomarker for mortality risk in this patient population. altervista.orgnih.gov

Table 1: Metabolites Associated with Cardiovascular Mortality in Atherosclerosis Patients

| Metabolite | Finding in CVM Group vs. Control | Statistical Significance | Potential Implication |

| This compound | Significantly Increased | p<0.05 | Biomarker for mortality risk altervista.orgnih.gov |

| Gluconate | Significantly Different | p<0.05 | Biomarker for metabolic changes altervista.orgnih.gov |

| Sorbitol | Significantly Different | p<0.05 | Biomarker for metabolic changes altervista.orgnih.gov |

This table is based on findings from a comparative metabolomics study. altervista.orgnih.gov

The same study that linked this compound to cardiovascular mortality also revealed its implications for the metabolism of branched-chain amino acids (BCAAs). altervista.org The elevated levels of this compound, a branched-chain alpha-keto acid, in the cardiovascular mortality group suggest a potential dysfunction in BCAA catabolism. altervista.org

In normal metabolism, BCAAs (leucine, isoleucine, and valine) undergo transamination to form their respective branched-chain alpha-keto acids (BCKAs). mdpi.comfrontiersin.org These BCKAs are then typically oxidized in an irreversible step by the mitochondrial enzyme complex known as branched-chain α-keto acid dehydrogenase (BCKD). altervista.orgwikipedia.org This process yields products that can enter the TCA cycle for energy generation. altervista.orgfrontiersin.org The accumulation of this compound may therefore indicate a disruption or defect in this catabolic pathway, potentially stemming from mitochondrial dysfunction, which in turn could impact cardiovascular health. altervista.org

Table 2: Key Molecules in Branched-Chain Amino Acid (BCAA) Catabolism

| Molecule Type | Examples | Role in Pathway |

| Branched-Chain Amino Acids (BCAAs) | Leucine (B10760876), Isoleucine, Valine | Essential amino acids that initiate the catabolic pathway. frontiersin.org |

| Branched-Chain Aminotransferase (BCAT) | BCAT1, BCAT2 | Enzyme that converts BCAAs to BCKAs. frontiersin.org |

| Branched-Chain Alpha-Keto Acids (BCKAs) | α-ketoisocaproate, α-keto-β-methylvalerate, α-ketoisovalerate | Intermediates formed from BCAAs. mdpi.com |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | E1, E2, E3 subunits | Enzyme complex that catalyzes the irreversible oxidation of BCKAs. frontiersin.orgwikipedia.org |

| Metabolite of Interest | This compound | Elevated levels may indicate dysregulation in this pathway. altervista.org |

Advanced Analytical Methodologies for 2 Hydroxycaproate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating 2-hydroxycaproate from complex biological matrices. The choice between gas and liquid chromatography depends on the sample's nature, the required sensitivity, and the specific research question.

Gas Chromatography (GC), often coupled with mass spectrometry (MS), is a powerful tool for analyzing volatile or semi-volatile compounds like this compound. For GC analysis, non-volatile hydroxy acids must first undergo derivatization to increase their volatility. A common method involves converting them into methyl esters, such as 2-hydroxycaproic acid methyl ester, or trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comnih.gov These derivatized compounds can then be separated and quantified with high resolution.

Research has successfully employed GC to analyze 2-hydroxycaproic acid in various biological samples. For instance, it has been used to estimate branched-chain alpha-keto acids in blood and profile organic acids in amniotic fluid. hmdb.ca Specialized techniques like frequency-pulsed electron capture gas-liquid chromatography have enabled the detection of this compound in the serum and cerebrospinal fluid of patients with specific infections. hmdb.ca

A specific application involves the chiral separation of its enantiomers using a specialized column, as detailed in the table below. sigmaaldrich.com

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 μm |

| Oven Temperature | 100 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID), 250 °C |

| Carrier Gas | Helium, 30 psi |

| Sample | 2-hydroxycaproic acid methyl ester enantiomers |

| Table 1: GC Conditions for Chiral Separation of this compound Derivatives. sigmaaldrich.com |

Pyrolysis-GC/MS (Py-GC/MS) is an analytical method used for complex, non-volatile materials. measurlabs.com The technique involves thermally degrading a sample in an inert atmosphere, breaking down macromolecules into smaller, volatile fragments that can be analyzed by GC-MS. csic.esresearchgate.net While not commonly applied directly to free this compound, it is instrumental in the analysis of polyhydroxyalkanoates (PHAs), which are biopolyesters composed of hydroxyacid monomers, including the related 3-hydroxyhexanoate (B1247844). nih.govresearchgate.net Under pyrolysis, PHAs degrade into their corresponding 2-alkenoic acids, allowing for the characterization of the polymer's composition. nih.gov This approach, along with thermally assisted hydrolysis and methylation-GC (THM-GC), offers a rapid method for analyzing PHA composition in whole bacterial cells with minimal sample preparation. researchgate.net

Liquid chromatography (LC) and its high-pressure variant, High-Performance Liquid Chromatography (HPLC), are premier techniques for separating non-volatile compounds like hydroxy acids in their native state, often eliminating the need for derivatization. nih.govmdpi.com These methods separate molecules based on their interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov

HPLC, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone of modern metabolomics and is frequently used to detect and quantify this compound. researchgate.neteag.com Ultrahigh-Performance Liquid Chromatography (UPLC), an advancement on HPLC, uses smaller particle sizes in the column to achieve higher resolution and faster analysis times. torvergata.it

In a significant untargeted metabolomics study that identified this compound as a potential biomarker for cardiovascular mortality, researchers employed several LC-based methods to analyze plasma extracts: torvergata.it

Reverse Phase (RP) UPLC-MS/MS: Two separate analyses were conducted using positive and negative ion mode electrospray ionization (ESI) to cover a broad range of metabolites.

Hydrophilic Interaction Chromatography (HILIC) UPLC-MS/MS: This method was used with negative ion mode ESI to better retain and separate highly polar compounds.

These techniques demonstrate the versatility of LC in accommodating the diverse chemical properties of metabolites within a single study, ensuring comprehensive coverage that includes hydroxy acids like this compound. torvergata.it The separation power of LC combined with the sensitivity of MS makes it an indispensable tool for hydroxyacid detection in complex biological fluids. eag.com

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods provide rich information about the chemical structure and concentration of molecules. For this compound research, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most critical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites and is inherently quantitative without the need for identical standards. mdpi.comnih.gov It works by measuring the magnetic properties of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P). nih.gov For metabolomics, ¹H NMR is the most common experiment due to the high abundance of hydrogen in metabolites and the high sensitivity of the nucleus. mdpi.com

NMR has been successfully applied in metabolomics studies that have identified this compound. researchgate.net The Human Metabolome Database, for example, contains experimental ¹H NMR spectral data for this compound, which can serve as a reference for its identification in biological samples. hmdb.ca

A key advantage of NMR is that it requires minimal sample preparation, which reduces the risk of introducing bias. mdpi.com However, when analyzing complex biological fluids like blood plasma or serum, the strong signals from macromolecules (proteins and lipids) can obscure the weaker signals from small metabolites. To overcome this, various NMR pulse sequences are used to filter out the macromolecular signals, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, which selectively retains signals from molecules with longer transverse relaxation times (T₂), like most small metabolites. nih.gov For more detailed structural elucidation, two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, HSQC) are invaluable as they reveal correlations between different nuclei within a molecule, helping to unambiguously identify compounds in complex mixtures. nih.govnih.gov

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool in metabolomics for the detection and quantification of low-abundance compounds. lcms.cz When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it allows for the analysis of hundreds to thousands of metabolites in a single run. nih.govlcms.cz

Untargeted metabolomics using LC-MS aims to capture a comprehensive snapshot of all measurable metabolites in a sample to identify biomarkers or perturbed pathways. animbiosci.org High-resolution mass spectrometry (HRMS) is often used in this context for its ability to provide highly accurate mass measurements, which facilitates the determination of the elemental formula of an unknown compound. animbiosci.org

In the context of this compound, LC-MS-based untargeted metabolomics has been pivotal. One study identified it as a top biomarker for cardiovascular mortality by analyzing plasma samples with UPLC-MS/MS. torvergata.it Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. In this technique, a specific ion (a "precursor" ion) is selected, fragmented, and the resulting "product" ions are analyzed. The fragmentation pattern is a structural fingerprint of the molecule. Studies on the gas-phase dissociation of 2-hydroxycarboxylic acids have shown that they exhibit characteristic fragmentation patterns, including a prominent loss of H₂CO₂ (formic acid), which aids in their identification. collectionscanada.gc.ca

| Platform | Ionization Mode | Key Finding |

| RP/UPLC-MS/MS | Positive ESI | Part of a multi-platform approach for broad metabolite coverage. |

| RP/UPLC-MS/MS | Negative ESI | Part of a multi-platform approach for broad metabolite coverage. |

| HILIC/UPLC-MS/MS | Negative ESI | Optimized for polar metabolites. |

| Overall Result | N/A | This compound identified as a top biomarker for cardiovascular mortality. |

| Table 2: LC-MS Platforms Used in an Untargeted Metabolomics Study Identifying this compound. torvergata.it |

Integrated Omics Approaches for Comprehensive Metabolic Profiling

To gain a holistic understanding of biological systems, data from different "omics" layers—such as genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—can be integrated. animalscipublisher.com Integrated omics approaches provide deeper mechanistic insights than any single omics analysis alone by connecting changes at the metabolite level, such as fluctuations in this compound, to the underlying genetic and regulatory networks. panomebio.comnih.gov

The process of multi-omics integration involves combining datasets from the same sample into a single matrix for enhanced statistical analysis. panomebio.com This improves the ability to distinguish between different biological states (e.g., healthy vs. disease). panomebio.com Subsequently, network integration is performed, where the identified molecules (genes, proteins, metabolites) are mapped onto known biochemical pathways and interaction networks. panomebio.comnih.gov This can reveal how entire pathways are dysregulated across multiple molecular layers. panomebio.com

For example, a metabolomics study identifying this compound as a significant metabolite can be enhanced by integrating transcriptomic or proteomic data from the same samples. This could reveal whether the enzymes responsible for the synthesis or degradation of this compound are also differentially expressed, providing stronger evidence for the involvement of its metabolic pathway in the condition being studied. mdpi.com Bioinformatics tools like MetaboAnalyst are used for this purpose; they perform pathway analysis and enrichment analysis to identify metabolic pathways that are significantly impacted. torvergata.itnih.gov This integrated approach moves beyond simply identifying individual biomarkers to providing a systems-level view of metabolic dysregulation. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate quantification and identification of this compound in complex biological matrices necessitate robust sample preparation and often, chemical derivatization. These steps are critical for removing interfering substances, improving the analyte's stability, and enhancing its chromatographic and mass spectrometric properties. The choice of methodology depends heavily on the analytical platform being used, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Effective sample preparation is fundamental to minimizing matrix effects and ensuring the reliability of analytical results. chromatographyonline.comaelabgroup.com For the analysis of metabolites like this compound from biological samples, initial steps often involve the removal of proteins and other macromolecules that can interfere with analysis.

Extraction from Biological Matrices: The extraction of short-chain fatty acids (SCFAs) and their derivatives from complex biological samples is a critical first step for accurate analysis. mdpi.com Common biological matrices where this compound may be analyzed include blood (serum/plasma), urine, and fecal matter. mdpi.comtorvergata.it

Protein Precipitation: A widely used technique for blood and serum samples involves protein precipitation with organic solvents like methanol (B129727). torvergata.it This process not only removes proteins but also helps to dissociate small molecules that may be bound to them. torvergata.it

Liquid-Liquid Extraction (LLE): LLE is employed to separate analytes based on their differential solubility in two immiscible liquid phases. For instance, after initial extraction with a solvent mixture like chloroform (B151607) and methanol, interfering lipids can be removed by partitioning with n-hexane. journal-of-agroalimentary.ro In some protocols, a mixture of methanol and n-butanol is used for the initial extraction from samples like serum or tissue homogenates. nih.gov

Solid-Phase Extraction (SPE): SPE is a valuable cleanup technique that can isolate target analytes from a complex mixture. windows.net It utilizes a solid sorbent to retain either the analyte or the interfering components, allowing for their separation. windows.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a variation of SPE, involves a salting-out partitioning extraction followed by a dispersive-SPE cleanup step to remove interfering matrix compounds. chromatographyonline.com

Sample Handling Considerations: Proper sample handling is crucial to prevent the degradation or alteration of analytes. For instance, when preparing samples for the analysis of thermally labile compounds, drying procedures must be carefully controlled. Drying samples at temperatures as high as 60°C can alter the concentration of certain compounds, whereas air-drying, freeze-drying, or oven-drying at temperatures no higher than 30°C are recommended to maintain sample integrity. coresta.org For many analyses, samples are homogenized to ensure that the portion taken for analysis is representative of the whole. retsch.com

Derivatization Strategies

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. jfda-online.com For this compound, which contains both a carboxylic acid and a hydroxyl group, derivatization is often essential, particularly for GC-MS analysis, to increase its volatility and thermal stability. jfda-online.comnih.gov For LC-MS, derivatization can enhance ionization efficiency and chromatographic retention. mdpi.comacs.org

For Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires analytes to be volatile and thermally stable. Derivatization of the polar carboxyl and hydroxyl groups of this compound is necessary to meet these requirements.

Silylation: This is a common derivatization technique where an active proton in the -OH and -COOH groups is replaced by a trimethylsilyl (TMS) group. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. restek.com The resulting TMS-esters and TMS-ethers are more volatile and suitable for GC analysis. restek.com

Alkylation/Esterification: This method converts the carboxylic acid group into an ester. A common approach is the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF3-methanol). restek.com This reaction proceeds under mild conditions. restek.com Alkyl chloroformate reagents can also be used for the simultaneous esterification of carboxylic and hydroxyl groups. nih.gov

Acylation: Reagents like acetic anhydride (B1165640) can be used to acylate hydroxyl and amine groups, which can prevent unwanted chemical reactions and improve analytical accuracy. mdpi.com

For Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS does not strictly require analytes to be volatile, derivatization is often employed to improve chromatographic separation, enhance detection sensitivity, and ensure stability. mdpi.com

Phenylhydrazine Derivatives: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to derivatize short-chain fatty acids in the presence of a condensing agent. shimadzu.com.au This derivatization enhances compatibility with negative electrospray ionization (ESI) mode in MS. mdpi.comshimadzu.com.au However, positive mode is often preferred for its higher sensitivity, leading to the use of other reagents. mdpi.com

Amine-based Derivatization: Reagents such as 2-picolylamine (2-PA) are used for the rapid derivatization of SCFAs, offering a fast and sensitive method for UHPLC-MS analysis. acs.org Another example is the use of 2-dimethylaminoethylamine (DMED) to label fatty acid esters of hydroxy fatty acids, which has been shown to increase detection sensitivity. mdpi.com Aniline has also been utilized as a derivatization agent for SCFAs, with the reaction being quenched before analysis. mdpi.com

Chiral Derivatization: For the separation of enantiomers (D- and L- forms) of hydroxy acids, chiral derivatizing agents are necessary. For example, diacetyl-L-tartaric anhydride (DATAN) has been successfully used for the chiral separation and quantification of D- and L-2-hydroxyglutarate by LC-MS, a technique that could be applicable to this compound. nih.gov

The selection of a specific derivatization strategy is dictated by the analytical technique, the nature of the sample matrix, and the specific research question. The following table summarizes common derivatization reagents and their applications in the analysis of compounds similar to this compound.

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Purpose |

| BSTFA / MSTFA (+TMCS) | Carboxyl, Hydroxyl | GC-MS | Increases volatility and thermal stability by forming TMS derivatives. restek.com |

| BF3-Methanol | Carboxyl | GC-MS | Forms fatty acid methyl esters (FAMEs) to increase volatility. restek.com |

| Alkyl Chloroformates | Carboxyl, Hydroxyl, Amino | GC-MS | Simultaneous derivatization for comprehensive metabolite profiling. nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl | LC-MS | Enhances detection sensitivity, particularly in negative ESI mode. shimadzu.com.au |

| 2-Picolylamine (2-PA) | Carboxyl | LC-MS | Rapid derivatization for high-throughput and sensitive analysis. acs.org |

| 2-Dimethylaminoethylamine (DMED) | Carboxyl | LC-MS | Increases detection sensitivity for hydroxy fatty acid esters. mdpi.com |

| Diacetyl-L-tartaric anhydride (DATAN) | Hydroxyl, Amino | LC-MS | Enables separation of chiral enantiomers. nih.gov |

Metabolic Engineering and Synthetic Biology of 2 Hydroxycaproate Pathways

Design and Construction of Heterologous Biosynthetic Pathways for 2-Hydroxyacids

The creation of microbial strains capable of producing 2-hydroxyacids that are not native to the host organism relies on the design and implementation of heterologous biosynthetic pathways. This process involves identifying suitable enzymes from a diverse range of organisms and assembling them into a functional pathway within a production host. A common strategy involves a two-step conversion from a 2-keto acid precursor. google.com

Key enzymatic steps in these designed pathways often include:

Conversion of a precursor to a 2-keto acid: This initial step channels metabolites from central carbon metabolism towards the desired product.

Reduction of the 2-keto acid: A dehydrogenase enzyme catalyzes the reduction of the 2-keto intermediate to the final 2-hydroxyacid product. For instance, a 2-hydroxyacid dehydrogenase from Lactobacillus delbrueckii has been used to reduce phenylpyruvic acid. nih.gov

Activation to a Coenzyme A (CoA) thioester: For polymerization into polyesters like polyhydroxyalkanoates (PHAs), the synthesized 2-hydroxyacid must be activated to its corresponding 2-hydroxyacyl-CoA derivative. This is often achieved by a CoA-transferase, such as an evolved propionyl-CoA transferase (Pct) from Clostridium propionicum. researchgate.netsmbb.mx

A successful example of pathway design is the construction of a chimeric pathway in Escherichia coli for producing rosmarinic acid, which required the biosynthesis of 3,4-dihydroxyphenyllactic acid, a type of hydroxy acid. nih.gov This involved combining bacterial enzymes with plant-derived enzymes to create a novel, functional metabolic route. nih.gov Similarly, pathways have been constructed in E. coli to produce 2-hydroxybutyrate (2HB) from propionyl-CoA, where 2-ketobutyrate is formed as an intermediate and subsequently reduced by a 2-hydroxyacid dehydrogenase. smbb.mx These designed pathways provide a blueprint for producing other 2-hydroxyacids, such as 2-hydroxycaproate, by selecting enzymes with appropriate substrate specificities.

Engineering Microorganisms for 2-Hydroxyacid Production

The successful design of a biosynthetic pathway is followed by its implementation and optimization within a microbial host. The choice of host is critical, with organisms like Ralstonia eutropha (also known as Cupriavidus necator) and Escherichia coli being the most common platforms due to their well-understood genetics and metabolism. researchgate.netresearchgate.net

A primary application for microbially produced 2-hydroxyacids is their incorporation as monomers into polyhydroxyalkanoates (PHAs). researchgate.net These biopolyesters have gained significant attention as biodegradable and biocompatible alternatives to conventional plastics. researchgate.netresearchgate.net The incorporation of 2-hydroxyacid monomers can significantly alter the physical properties of the resulting polymer, leading to materials with novel characteristics.

The final step in this process is the polymerization of hydroxyacyl-CoA monomers, which is catalyzed by a PHA synthase. researchgate.net The natural substrate specificity of many PHA synthases is limited to 3-hydroxyacyl-CoAs. Therefore, engineered PHA synthases with expanded substrate ranges are required. An evolved PHA synthase from Pseudomonas sp. MBEL 6-19 (PhaC1Ps6-19) has proven effective at polymerizing 2-hydroxyacyl-CoA monomers, including lactate (B86563) (LA), 2-hydroxybutyrate (2HB), and 2-hydroxyisovalerate (2HIV). researchgate.netsmbb.mxresearchgate.net

Ralstonia eutropha : This bacterium is a natural producer of high levels of PHAs, making it an attractive host. researchgate.netnih.gov Metabolic engineering efforts in R. eutropha have focused on enabling the incorporation of 2-hydroxyacids. This has been achieved by replacing native genes with engineered counterparts. For example, the wild-type PHA synthase gene (phaC) was replaced with a mutated version or with the phaC1437 gene from Pseudomonas sp. MBEL 6-19 to broaden substrate specificity. researchgate.netnih.gov Additionally, the native β-ketothiolase and acetoacetyl-CoA reductase genes (phaAB) were replaced with the propionyl-CoA transferase gene (pct540) from Clostridium propionicum to enable the conversion of free 2-hydroxyacids into their CoA derivatives. researchgate.netnih.gov Expressing the E. coli ldhA gene in these engineered strains allowed for the production of poly(3-hydroxybutyrate-co-lactate) from glucose as the sole carbon source. researchgate.netnih.gov

Escherichia coli : As the most well-characterized model organism, E. coli offers a versatile platform for heterologous pathway engineering. ajol.info To produce PHAs containing 2-hydroxyacids like 2-hydroxyisovalerate (2HIV), multiple genes are often overexpressed. researchgate.netnih.gov These can include genes for the synthesis of the 2-keto acid precursor (e.g., ilvBN, ilvCD), a (D)-2-hydroxyacid dehydrogenase (e.g., panE) to produce the 2-hydroxyacid, an evolved propionyl-CoA transferase (pct540), and an evolved PHA synthase (phaC1437). researchgate.netnih.gov A key strategy in E. coli is the deletion of genes involved in competing metabolic pathways to redirect carbon flux towards the desired product. researchgate.netnih.gov

The following table summarizes several engineered microbial systems for producing 2-hydroxyacid-containing PHAs.

Table 1: Engineered Microorganisms for 2-Hydroxyacid-Containing PHA Production| Host Strain | Key Genetic Modifications | Carbon Source(s) | Polymer Produced | Reference(s) |

|---|---|---|---|---|

| Ralstonia eutropha | Replaced phaC with phaC S506G A510K or phaC1437; replaced phaAB with pct540; expressed E. coli ldhA | Glucose | P(3HB-co-LA) | researchgate.net, nih.gov |

| Ralstonia eutropha | Replaced phaC with phaC S506G A510K or phaC1437; replaced phaAB with pct540 | Glucose + Lactate or 2HB | P(3HB-co-LA), P(3HB-co-2HB) | researchgate.net, nih.gov |

| Escherichia coli | Expressed phaC1437 and E. hallii butyryl-CoA transferase | Glucose + Sodium 2-hydroxybutyrate | P(65.7 mol% 2HB-co-34.3 mol% LA) | nih.gov |

Strategies for Enhancing Production Yields and Specificity

Increasing the yield, titer, and productivity of this compound and related polymers is crucial for economic viability. Several strategies are employed to achieve this:

Elimination of Competing Pathways: In E. coli, deleting genes that divert key precursors away from the desired product pathway is highly effective. For instance, the deletion of genes encoding pyruvate (B1213749) oxidase (poxB), pyruvate formate-lyase (pflB), alcohol dehydrogenase (adhE), and fumarate (B1241708) reductase (frdB) was used to enhance the pool of pyruvate available for the synthesis of lactate and 2-hydroxyisovalerate, thereby increasing the final polymer yield. researchgate.netnih.gov

Cofactor Regeneration: Many dehydrogenase enzymes required for 2-hydroxyacid synthesis depend on cofactors like NADH or NADPH. Ensuring a sufficient and balanced supply of these reduced cofactors is critical. For example, introducing a phosphite (B83602) oxidation system for NADPH regeneration in E. coli led to higher PHA content and an increased fraction of the 3-hydroxyhexanoate (B1247844) monomer in copolymers. bohrium.com

Optimization of Fermentation Conditions: Process parameters such as nutrient feeding strategies, temperature, and pH play a significant role in production. Optimizing the carbon-to-nitrogen (C/N) ratio is a common approach to induce PHA accumulation. mdpi.com Fed-batch fermentation, where nutrients are supplied during the cultivation, can achieve much higher cell densities and product titers compared to simple batch cultures. mdpi.comfrontiersin.org

Regulator Engineering: Modifying global regulatory proteins can redirect metabolic fluxes on a broad scale. However, this can have complex and sometimes detrimental effects. In one study, eliminating the global regulators Cra or PdhR in E. coli resulted in poor PHA synthesis. bohrium.com Conversely, in the cyanobacterium Synechocystis sp., overexpressing the sigma factor SigE, which activates sugar catabolism genes, enhanced P(3HB) production. nih.gov

Rational Enzyme Design for Substrate Specificity Modulation

The substrate specificity of the enzymes in a biosynthetic pathway, particularly the dehydrogenase and the PHA synthase, dictates the type of monomers that can be produced and incorporated. Rational enzyme design, guided by structural and mechanistic information, allows for the precise alteration of enzyme function. nih.govfrontiersin.org

This approach involves identifying key amino acid residues in the enzyme's active site that are responsible for substrate binding and catalysis. Site-directed mutagenesis is then used to substitute these residues to accommodate new substrates. A landmark study demonstrated this by engineering a lactate dehydrogenase from Bacillus stearothermophilus. nih.gov The goal was to change its preference from pyruvate to oxaloacetate. This was achieved through three specific mutations:

Thr246 → Gly: This substitution increased the volume of the active site to accommodate the larger substrate.

Asp197 → Asn: This neutralized an acidic residue.

Gln102 → Arg: This introduced a basic residue to interact favorably with the new substrate.

The resulting triple-mutant enzyme exhibited a 500-fold preference for oxaloacetate over pyruvate, a complete reversal of the wild-type enzyme's specificity, while retaining a reasonable catalytic rate. nih.gov Such strategies are directly applicable to engineering dehydrogenases to favor the reduction of 2-ketohexanoate (the precursor to this compound) or modifying PHA synthases and CoA-transferases to accept this compound and its CoA derivative. The process generally relies on homology modeling and comparing the active sites of enzymes with different but related specificities to guide the selection of mutation targets. researchgate.netresearchgate.net

Table 2: Example of Rational Design of a 2-Hydroxyacid Dehydrogenase

| Enzyme | Organism Source | Target Residue(s) | Mutation(s) | Change in Substrate Specificity | Reference |

|---|---|---|---|---|---|

| Lactate Dehydrogenase | Bacillus stearothermophilus | Gln102, Asp197, Thr246 | Gln102→Arg, Asp197→Asn, Thr246→Gly | Switched preference from Pyruvate to Oxaloacetate | nih.gov |

Applications in Biopolymer Synthesis and Related Industrial Processes

The primary industrial application for 2-hydroxyacids like this compound is their use as monomers for the synthesis of novel biopolymers. The incorporation of these atypical monomers into PHAs creates copolymers with modified and potentially superior properties compared to homopolymers like poly(3-hydroxybutyrate) (PHB). researchgate.net These properties can include increased flexibility, lower melting points, and altered degradation rates, expanding their range of applications. acs.org

Key application areas for these tailored biopolymers include:

Medicine: Due to their biocompatibility and biodegradability, PHAs are used to create medical devices such as sutures, tissue engineering scaffolds, and drug delivery systems. nih.govactanaturae.ru Polymers containing 2-hydroxyacids could offer unique mechanical properties and degradation profiles suitable for specific biomedical applications.

Packaging: Biodegradable PHAs are a promising sustainable alternative to petroleum-based plastics for packaging materials, including films, coatings, and molded goods. researchgate.netresearchgate.net

Advanced Materials: The introduction of functional groups via monomers like this compound can lead to the development of advanced materials. For example, oligo[(ε-hydroxycaproate)-co-glycolate] has been used to synthesize shape-memory polymer networks, which can change shape in response to an external stimulus like temperature. acs.org

The development of robust microbial platforms for this compound production through metabolic engineering is the first step toward accessing these advanced biopolymers and fostering a more sustainable chemical industry.

Regulatory Mechanisms Governing 2 Hydroxycaproate Metabolism

Transcriptional Regulation of Genes Involved in 2-Hydroxycaproate Pathways

The production of 2-hydroxyacids is often linked to the synthesis of polyhydroxyalkanoates (PHAs), and the transcriptional control of the genes involved in these pathways is crucial. In many bacteria, the expression of genes responsible for PHA synthesis is controlled at the level of transcription, responding to conditions of nutrient imbalance. frontiersin.org

Key transcriptional regulators and elements include:

PhaR: In several organisms, including Cupriavidus necator, the PhaR protein acts as a repressor. nih.gov It binds to the promoter regions of the phaP (phasin) gene and its own gene, phaR, inhibiting their transcription. When PHA granules are synthesized, PhaR binds to them, which releases the repression and allows for the expression of proteins that coat the granules. nih.gov

PhbR: In some bacteria, a transcriptional activator known as PhbR is required for the expression of the pha operon, which contains the core genes for PHA synthesis. frontiersin.org

Alternative Sigma Factors: Global stress conditions, often signaled by nutrient limitation, can trigger the use of alternative sigma factors by RNA polymerase, which redirects transcription to genes needed for survival. frontiersin.org The stationary phase sigma factor, RpoS (σS), has been implicated in regulating PHA metabolism, sometimes acting as a negative regulator of the PHA synthase promoter. nih.gov

Transcription factor-mediated gene expression is a central mechanism for adapting to cellular stress and metabolic shifts. cam.ac.uk For instance, transcription factors like NRF2 and ATF4 are known to orchestrate significant metabolic reprogramming in response to oxidative stress or disruptions in the TCA cycle, which could influence the precursor supply for this compound synthesis. cam.ac.uk

Table 1: Key Transcriptional Regulators in Related Hydroxyacid Pathways

| Regulator | Organism Example | Function |

|---|---|---|

| PhaR | Cupriavidus necator | Represses phaP and phaR genes; repression is lifted by binding to PHA granules. nih.gov |

| PhbR | Azotobacter sp. strain FA8 | Transcriptional activator of the phaB and phaC genes. frontiersin.org |

| RpoS (σS) | Pseudomonas putida | Stationary phase sigma factor; may negatively regulate the phaC1 promoter. nih.gov |

| PhaD | Pseudomonas putida | Transcriptional activator of phaF and facilitates phaI transcription. nih.gov |

| ATF4 | Mammalian Cells | Activated during integrated stress response; regulates amino acid biosynthesis, which can be linked to hydroxyacid precursors. cam.ac.uk |

Allosteric Regulation of Key Enzymes in Hydroxyacid Metabolism

Allosteric regulation provides a rapid mechanism to control enzymatic activity without altering gene expression. In this form of regulation, an effector molecule binds to a site on the enzyme other than the active site (the allosteric site), inducing a conformational change that either activates or inhibits the enzyme. libretexts.orgbyjus.com This is a common feature in metabolic pathways, allowing for feedback inhibition where a downstream product inhibits an earlier enzyme in the pathway. aklectures.comlibretexts.org

While specific allosteric regulators of this compound-metabolizing enzymes are not extensively documented, principles from related pathways are applicable. For example, in engineered E. coli designed to produce 2-hydroxyisovalerate, a feedback-resistant version of acetohydroxyacid synthase (ilvBNmut) was used. researchgate.net This implies that the wild-type enzyme is normally subject to allosteric feedback inhibition by branched-chain amino acids like L-valine, which are structurally related to the hydroxyacid products. researchgate.net

Allosteric regulation can be mediated by:

Activators: These molecules bind to the allosteric site and increase the enzyme's affinity for its substrate, enhancing the reaction rate. libretexts.org

Inhibitors: These molecules bind to the allosteric site and decrease the enzyme's affinity for its substrate or otherwise reduce its catalytic efficiency. libretexts.orgkhanacademy.org

This type of control is critical for maintaining metabolic homeostasis. For instance, the energy carrier molecule ATP acts as an allosteric inhibitor for several enzymes in cellular respiration, preventing the overproduction of ATP when energy levels are high. khanacademy.org Similar mechanisms likely prevent the unnecessary accumulation of this compound when cellular resources are needed elsewhere.

Global Regulatory Systems Affecting this compound Flux

The metabolic flux towards or away from this compound is influenced by global regulatory systems that coordinate complex physiological responses to environmental signals. These systems often involve two-component signal transduction pathways and small regulatory RNAs.

Examples of global systems that regulate the synthesis of PHAs, and by extension their hydroxyacid monomers, include:

GacS/GacA System: This two-component system, where GacS is the sensor kinase and GacA is the response regulator, is conserved in many gram-negative bacteria. frontiersin.org In Pseudomonas putida, a mutation in the gacS gene rendered the bacterium unable to accumulate PHA, suggesting post-transcriptional control over the PHA synthase enzyme. frontiersin.orgnih.gov

NtrB/NtrC System: This two-component system responds to nitrogen availability. In Azospirillum brasilense, inactivation of ntrB or ntrC significantly boosted PHB accumulation by removing the inhibitory effect of high ammonia (B1221849) concentrations. frontiersin.org

PTSNtr System: This nitrogen-related phosphotransferase system is another layer of control that responds to the nitrogen status of the cell and has been shown to regulate PHB synthesis in Azotobacter vinelandii. frontiersin.org

Carbon Catabolite Repression (CCR): This is a fundamental global regulatory system that ensures the preferential use of a favored carbon source (like glucose) over others. CCR significantly impacts the distribution of carbon flux and can thereby affect the biosynthesis of compounds derived from central metabolic intermediates, such as this compound. usp.br

These overarching systems integrate signals about the nutritional and stress status of the cell to make broad adjustments to metabolism, including the pathways responsible for 2-hydroxyacid production and consumption. frontiersin.orgnih.gov

Nutrient-Dependent Regulation of Metabolic Processes

The metabolism of this compound is intrinsically linked to the nutrient status of the cell. The synthesis of storage compounds like PHAs, which are polymers of hydroxyalkanoates, is classically triggered by an imbalance of nutrients, such as an excess of a carbon source while another essential nutrient like nitrogen, phosphorus, or oxygen is limiting. frontiersin.org

Key aspects of nutrient-dependent regulation include:

Nutrient Availability: The presence of excess carbon coupled with the limitation of nutrients like nitrogen is a primary trigger for diverting metabolic intermediates away from growth and towards the synthesis of storage compounds, including various 2-hydroxyacids. frontiersin.org In mammalian systems, nutrient availability is monitored by master regulators like mTOR (mechanistic target of rapamycin). frontiersin.org When nutrients are abundant, mTORC1 is active and promotes anabolic processes (building biomass) while suppressing catabolic processes like autophagy. frontiersin.org Conversely, nutrient limitation inhibits mTORC1, promoting the recycling of cellular components. frontiersin.org

Amino Acid Response: A deficiency in amino acids can trigger the "amino acid response," a signaling cascade that activates the GCN2 kinase. mdpi.com This leads to a general reduction in protein synthesis and a reprogramming of metabolism, which could affect the availability of keto-acid precursors for this compound synthesis. mdpi.com

Mitochondrial Dynamics: The balance between energy demand and nutrient supply is also linked to the physical shape of mitochondria. nih.gov Changes in mitochondrial architecture, driven by fusion and fission events, can adapt bioenergetic efficiency in response to metabolic demands, thereby influencing the metabolic pathways housed within them. nih.gov

Table 2: Nutrient-Sensing Systems and Their Metabolic Impact

| System/Pathway | Signal | General Metabolic Effect |

|---|---|---|

| mTORC1 | High levels of amino acids, glucose, growth factors. frontiersin.org | Promotes anabolic processes (protein, lipid synthesis); inhibits autophagy. frontiersin.org |

| GCN2 Kinase | Uncharged tRNA (amino acid deficiency). mdpi.com | Reduces global protein synthesis; activates integrated stress response. mdpi.com |

| NtrB/NtrC | Low nitrogen availability. frontiersin.org | Activates transcription of genes for nitrogen scavenging and metabolism; can de-repress PHA synthesis. frontiersin.org |

| CCR | Presence of a preferred carbon source (e.g., glucose). usp.br | Represses the metabolism of secondary carbon sources; controls global carbon flux. usp.br |

Genetic Perturbations and Their Impact on 2-Hydroxyacid Metabolism

Studying the effects of genetic modifications provides direct evidence for the function of specific genes and pathways in 2-hydroxyacid metabolism.

Inborn Errors of Metabolism: In humans, the genetic disorder D-2-hydroxyglutaric aciduria (D-2-HGA) is caused by pathogenic mutations in the D2HGD gene, which encodes D-2-hydroxyglutarate dehydrogenase. nih.gov The loss of this enzyme function leads to the accumulation of D-2-hydroxyglutarate. nih.gov Studies on patients with related metabolic disorders have also shown that variants in the D-lactate dehydrogenase (LDHD) gene can lead to elevated plasma and urine levels of other D-2-hydroxyacids, including D-2-hydroxyisocaproic acid, demonstrating the role of this enzyme in hydroxyacid metabolism. researchgate.net

Metabolic Engineering: Targeted genetic manipulation in microorganisms has been used to enhance the production of specific hydroxyacids. In E. coli, the production of a copolymer containing 2-hydroxyisovalerate and lactate (B86563) was achieved by overexpressing a suite of genes, including a feedback-resistant acetohydroxyacid synthase (ilvBNmut), ketol-acid reductoisomerase (ilvC), dihydroxy-acid dehydratase (ilvD), and a (D)-2-hydroxyacid dehydrogenase (panE). researchgate.net To further channel metabolic flux towards the desired products, competing pathways were eliminated by deleting genes such as poxB (pyruvate oxidase) and pflB (pyruvate formate-lyase). researchgate.net This work highlights how genetic perturbations can reroute central metabolism to control the flux and composition of hydroxyacid products.

These examples underscore how single gene defects or targeted engineering can profoundly impact the flux through hydroxyacid metabolic pathways, leading to either disease states or the controlled production of desired chemical compounds. researchgate.netnih.gov

Computational Modeling and Systems Biology of 2 Hydroxycaproate Metabolism

Genome-Scale Metabolic Models for Pathway Analysis and Prediction

Genome-scale metabolic models (GEMs) are comprehensive mathematical frameworks that represent the entire set of metabolic reactions within an organism. wikipedia.orgnih.gov These models are reconstructed based on genomic and literature data and can be used to simulate and analyze the metabolic capabilities of a cell. wikipedia.orgnih.gov For 2-hydroxycaproate, GEMs can be employed to identify potential biosynthetic pathways, even those that are not yet known to exist naturally. researchgate.net By correlating genes with metabolic reactions, GEMs provide a quantitative link between an organism's genotype and its metabolic phenotype. nih.gov

Flux balance analysis (FBA) is a key computational technique used with GEMs to predict the flow of metabolites (fluxes) through the metabolic network at a steady state. numberanalytics.comntu.edu.sg This allows for the in silico evaluation of how different genetic or environmental perturbations might affect the production of this compound. For instance, FBA can be used to identify gene knockouts that could redirect metabolic flux towards the synthesis of this compound or other desired organic acids. sci-hub.seembopress.org The use of GEMs has been instrumental in engineering microorganisms for the production of various chemicals, including succinic acid in Mannheimia succiniciproducens and polyhydroxyalkanoates in Ralstonia eutropha H16. embopress.orgnih.govresearchgate.net

Several computational tools and platforms facilitate the reconstruction and analysis of GEMs. These tools can automatically generate draft models from annotated genomes and assist in the gap-filling process to create functional metabolic networks. nih.gov

Table 1: Selected Computational Tools for Genome-Scale Metabolic Modeling

| Tool/Platform | Function | Key Features |

| CarveMe | Automated reconstruction and gap-filling of GEMs. | Uses curated BiGG models as a reaction database; generates ready-to-use models for FBA. nih.gov |

| Model SEED | Generates models based on organism-specific pathway/genome databases. | Includes experimentally confirmed biomass reactions and assists in pathway gap-filling. nih.gov |

| COBRA Toolbox | A software suite for constraint-based reconstruction and analysis of metabolic networks. | Enables FBA, pathway analysis, and integration of multi-omics data. researchgate.net |

Kinetic Modeling of this compound Metabolic Networks

While GEMs provide a steady-state view of metabolism, kinetic models offer a dynamic perspective by describing the rates of enzymatic reactions and how metabolite concentrations change over time. mdpi.comnih.gov These models are based on ordinary differential equations (ODEs) and require detailed knowledge of enzyme kinetics, including parameters like Michaelis-Menten constants (Km) and catalytic rates (kcat). mdpi.comnih.gov

To address this, hybrid approaches that combine kinetic and constraint-based modeling are being developed. mdpi.com Furthermore, novel computational frameworks like REKINDLE (REconstruction of KINetic models using Deep LEarning) use deep learning to generate large ensembles of kinetic models with realistic dynamic properties, even with limited experimental data. biorxiv.org

Computational Approaches for Enzyme-Substrate Interactions

Understanding the interaction between enzymes and this compound at a molecular level is crucial for enzyme engineering and rational drug design. itmedicalteam.plnih.gov Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. itmedicalteam.plnih.gov

Molecular docking predicts the preferred binding orientation of a substrate (like a precursor to this compound) to an enzyme's active site. mdpi.com This can provide insights into substrate specificity and help in designing enzyme variants with improved activity. nih.govmdpi.com

MD simulations, on the other hand, provide a dynamic view of the enzyme-substrate complex, revealing conformational changes and the interactions that stabilize the binding. itmedicalteam.plnih.gov These simulations can elucidate the catalytic mechanism of enzymes involved in this compound metabolism. itmedicalteam.pl For example, metadynamics simulations have been used to understand the enantioselective preference of pyrrolysyl-tRNA synthetase for (S)-β2-hydroxy acids. nih.govacs.org

Table 2: Computational Methods for Studying Enzyme-Substrate Interactions

| Method | Principle | Application in this compound Research |